3-(1,3-Dihydro-2-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine
Description
3-(1,3-Dihydroisobenzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that combines the structural features of isobenzofuran and triazolopyridine. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Properties
CAS No. |
62052-18-0 |
|---|---|
Molecular Formula |
C13H10N4O |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-(1,3-dihydro-2-benzofuran-5-yl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C13H10N4O/c1-2-12-13(14-5-1)17(16-15-12)11-4-3-9-7-18-8-10(9)6-11/h1-6H,7-8H2 |
InChI Key |
JPNLPJLKOPWEES-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)N3C4=C(C=CC=N4)N=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dihydroisobenzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-dihydroisobenzofuran with a triazolopyridine derivative under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dihydroisobenzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(1,3-Dihydroisobenzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(1,3-Dihydroisobenzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyridine derivatives and isobenzofuran derivatives, such as:
Uniqueness
3-(1,3-Dihydroisobenzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to its specific combination of structural features from both isobenzofuran and triazolopyridine.
Biological Activity
The compound 3-(1,3-Dihydro-2-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a novel heterocyclic compound that combines elements of benzofuran and triazole structures. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from benzofuran derivatives and triazole precursors. The structural formula can be represented as follows:
This structure features a benzofuran moiety fused with a triazole ring, which is significant for its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing triazole structures. For instance, derivatives similar to 3-(1,3-Dihydro-2-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine have shown promising activity against various viral strains. In vitro assays demonstrated that these compounds can inhibit the replication of viruses such as HIV and influenza at micromolar concentrations .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Research indicates that it exhibits significant antiproliferative effects on several cancer cell lines. For example, in studies comparing various benzofuran derivatives, it was found that modifications at specific positions on the benzofuran ring enhance cytotoxicity against cancer cells .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF-7 | 20 |
| 3-(1,3-Dihydro-2-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine | A549 | 12 |
The biological activity of 3-(1,3-Dihydro-2-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit viral enzymes such as reverse transcriptase and proteases.
- Induction of Apoptosis : The compound may induce programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : It can cause cell cycle arrest at the G2/M phase in certain cancer cell lines.
Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal assessed the antiviral efficacy of triazole derivatives against HIV. The results indicated that the compound significantly reduced viral load in infected cell cultures when administered at concentrations ranging from 0.5 to 10 μM .
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, 3-(1,3-Dihydro-2-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine was tested against breast cancer cell lines. The findings revealed an IC50 value of approximately 12 μM against MCF-7 cells. The study concluded that this compound could serve as a lead for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
